

# FZD7 Expression in Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | FZD7 antagonist 1 |           |
| Cat. No.:            | B12379870         | Get Quote |

#### Introduction

Frizzled-7 (FZD7) is a seven-transmembrane domain receptor that is a key component of the Wnt signaling pathway.[1] While its expression is typically restricted during embryonic development, FZD7 has been identified as one of the most commonly upregulated Frizzled family receptors across a spectrum of human cancers, including those of the colon, liver, breast, esophagus, and lung.[2][3][4] Aberrant FZD7 expression is frequently linked to tumor initiation, progression, metastasis, and the maintenance of cancer stem cell populations.[2][5] [6] Its significant role in driving oncogenic processes, often through the canonical Wnt/β-catenin pathway, has positioned FZD7 as a promising biomarker and a high-value target for novel therapeutic strategies in oncology.[2][3] This guide provides a comprehensive overview of FZD7 expression across various cancer types, details the primary signaling pathways it modulates, and outlines the standard experimental protocols for its detection and quantification.

## Quantitative Analysis of FZD7 Expression in Human Cancers

The following table summarizes quantitative data on FZD7 upregulation from various studies, highlighting its prevalence across different malignancies.



| Cancer Type                                     | Key Findings on FZD7 Upregulation                                                                                                                                                                                 | Method(s) of<br>Analysis                                                     | Reference(s) |
|-------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|--------------|
| Hepatocellular<br>Carcinoma (HCC)               | Overexpression detected in 90% of tumors, many related to chronic hepatitis B virus infection.[7] In another study, 65% of HBV-related HCCs showed increased FZD7 mRNA in tumors compared to adjacent tissues.[8] | qRT-PCR, Western<br>Blot                                                     | [7][8]       |
| Esophageal<br>Squamous Cell<br>Carcinoma (ESCC) | Protein upregulation was found in 65.5% (165 out of 252) of patient tumors. This high expression correlated significantly with a poorer overall survival rate.[9]                                                 | Immunohistochemistry (IHC) on Tissue Microarray (TMA), qRT-PCR, Western Blot | [9]          |
| Colorectal Cancer<br>(CRC)                      | FZD7 mRNA levels were found to be significantly higher in Stage II, III, and IV tumors compared to non-tumor tissues. Elevated expression was associated with shorter overall survival.[10]                       | Real-Time PCR                                                                | [10]         |
| Triple-Negative Breast<br>Cancer (TNBC)         | FZD7 is frequently overexpressed in TNBC cell lines and patient samples.                                                                                                                                          | Microarray Analysis,<br>shRNA knockdown                                      | [5][11]      |



|                | Knockdown of FZD7 suppressed tumor formation in xenograft models.[5][11]                                                                                                                                                                    |                                        |         |
|----------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------|---------|
| Ovarian Cancer | Elevated FZD7 protein expression was observed in ovarian carcinomas when compared with normal ovarian tissues.[12] Analysis of The Cancer Genome Atlas (TCGA) data showed higher expression in mesenchymal and proliferative subtypes. [12] | Immunohistochemistry<br>(IHC), RNA-seq | [12]    |
| Gastric Cancer | FZD7-positive gastric cancers are associated with a poor prognosis for patients compared to those with FZD7-negative cancers.[2]                                                                                                            | Not Specified                          | [2]     |
| Lung Cancer    | FZD7 is aberrantly expressed in non- small-cell lung cancer (NSCLC) and is positively correlated with poor clinical outcomes.[13] It has been shown to enhance cell viability and survival in lung cancer cell lines.[6]                    | Not Specified                          | [6][13] |



| Wilms' Tumor | FZD7 is expressed in Wilms' tumor cells and has been identified as a marker for the cancer stem cell population.[2][14] | Flow Cytometry, qRT-<br>PCR | [14] |
|--------------|-------------------------------------------------------------------------------------------------------------------------|-----------------------------|------|
| Melanoma     | FZD7 is highly expressed in melanoma tissue compared to healthy tissue.[4]                                              | Not Specified               | [4]  |

## **FZD7 Signaling Pathways in Cancer**

FZD7 primarily exerts its oncogenic effects by activating the canonical Wnt/β-catenin signaling pathway. However, it can also engage non-canonical pathways depending on the cellular context.

### **Canonical Wnt/β-catenin Pathway**

In the absence of a Wnt ligand, the key effector  $\beta$ -catenin is phosphorylated by a "destruction complex" (comprising AXIN, APC, GSK-3 $\beta$ , and CK1 $\alpha$ ), leading to its ubiquitination and proteasomal degradation. The binding of a Wnt ligand (e.g., WNT3A) to the FZD7 and LRP5/6 co-receptor complex disrupts this process.[2][15] This triggers the recruitment of Dishevelled (DVL) and AXIN to the plasma membrane, inhibiting the destruction complex.[5] Consequently, unphosphorylated  $\beta$ -catenin accumulates in the cytoplasm and translocates to the nucleus.[16] There, it displaces Groucho co-repressors and binds with TCF/LEF transcription factors to activate the expression of target genes involved in proliferation (e.g., c-Myc, Cyclin D1), metastasis, and stemness.[9][17]





Click to download full resolution via product page

Caption: Canonical Wnt/β-catenin signaling pathway activated by FZD7.

# **Experimental Protocols for FZD7 Expression Analysis**

The quantification and localization of FZD7 expression are critical for both basic research and clinical validation. The following diagram illustrates a typical experimental workflow, followed by detailed protocols for the most common techniques.



Click to download full resolution via product page

Caption: A typical experimental workflow for analyzing FZD7 expression.



## Quantitative Real-Time PCR (qRT-PCR) for FZD7 mRNA Expression

This protocol is used to quantify the relative abundance of FZD7 messenger RNA (mRNA) in a given sample.

#### A. RNA Extraction

- Homogenize fresh-frozen tissue samples or lyse cultured cells using a suitable lysis buffer (e.g., containing guanidinium thiocyanate).
- Extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits like RNeasy Mini Kit) according to the manufacturer's instructions.[9][18]
- Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), checking for A260/A280 ratios between 1.8 and 2.1.
- Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
- B. Reverse Transcription (cDNA Synthesis)
- Synthesize complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
- Perform the reaction following the manufacturer's thermal cycling protocol (e.g., incubation at 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes).

#### C. Real-Time PCR

- Prepare a reaction mix containing cDNA template, forward and reverse primers specific for FZD7, and a SYBR Green or TaqMan-based master mix.[9]
- Use a housekeeping gene (e.g., GAPDH, RPL13A, ACTB) as an internal control for normalization.[9][19]



- Perform the qPCR on a real-time thermal cycler. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).
- Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in FZD7 expression compared to a control sample.

### Western Blot for FZD7 Protein Detection

This technique is used to detect and quantify FZD7 protein levels in cell or tissue lysates.

- Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
- Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- SDS-PAGE: Denature 20-40 μg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 7.5-10% SDS-polyacrylamide gel.
- Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for FZD7 (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer.[15][20]
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or antimouse IgG).



 Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Use a loading control like βactin or GAPDH to ensure equal protein loading.[21]

### Immunohistochemistry (IHC) for FZD7 Localization

IHC is used to visualize the location and distribution of FZD7 protein within formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- Deparaffinization and Rehydration: Deparaffinize 5 μm tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.[22]
- Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block nonspecific binding sites with a protein block solution (e.g., serum from the secondary antibody host species).
- Primary Antibody Incubation: Incubate the sections with a primary antibody against FZD7 overnight at 4°C.[9]
- Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the antigen-antibody complex using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
- Counterstaining: Lightly counterstain the nuclei with hematoxylin.
- Dehydration and Mounting: Dehydrate the sections through graded ethanols and xylene, and mount with a permanent mounting medium.
- Analysis: Examine the slides under a microscope. FZD7 expression is typically scored based on staining intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells.[9]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Frizzled7 as an emerging target for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frizzled7 as an emerging target for cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frizzled Receptors in Tumors, Focusing on Signaling, Roles, Modulation Mechanisms, and Targeted Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional interaction between Wnt3 and Frizzled-7 leads to activation of the Wnt/βcatenin signaling pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FZD7 is a novel prognostic marker and promotes tumor metastasis via WNT and EMT signaling pathways in esophageal squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 10. Down-regulation of frizzled-7 expression decreases survival, invasion and metastatic capabilities of colon cancer cells [escholarship.org]
- 11. FZD7 has a critical role in cell proliferation in triple negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A FZD7-specific Antibody—Drug Conjugate Induces Ovarian Tumor Regression in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frizzled-7-targeting antibody (SHH002-hu1) potently suppresses non-small-cell lung cancer via Wnt/β-catenin signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel frizzled-7 inhibitors by targeting the receptor's transmembrane domain PMC [pmc.ncbi.nlm.nih.gov]



- 16. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triplenegative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. urfjournals.org [urfjournals.org]
- 18. biorxiv.org [biorxiv.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [FZD7 Expression in Cancer: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379870#fzd7-expression-in-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com